molecular formula C12H15NO5 B6643804 4-[(Furan-2-carbonylamino)methyl]oxane-4-carboxylic acid

4-[(Furan-2-carbonylamino)methyl]oxane-4-carboxylic acid

Cat. No.: B6643804
M. Wt: 253.25 g/mol
InChI Key: NVBPDQFNNQXUSU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Furan-2-carbonylamino)methyl]oxane-4-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with appropriate amines and oxane derivatives. One common method includes the use of furan-2-carboxylic acid, which is reacted with an amine to form the furan-2-carbonylamino intermediate. This intermediate is then coupled with an oxane derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing catalysts and specific reaction conditions to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(Furan-2-carbonylamino)methyl]oxane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[(Furan-2-carbonylamino)methyl]oxane-4-carboxylic acid involves its interaction with specific molecular targets. The furan ring can interact with enzymes and proteins, inhibiting their function and leading to antimicrobial effects. The compound may also interfere with cellular processes by binding to DNA or RNA, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the furan ring and oxane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

4-[(furan-2-carbonylamino)methyl]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c14-10(9-2-1-5-18-9)13-8-12(11(15)16)3-6-17-7-4-12/h1-2,5H,3-4,6-8H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBPDQFNNQXUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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